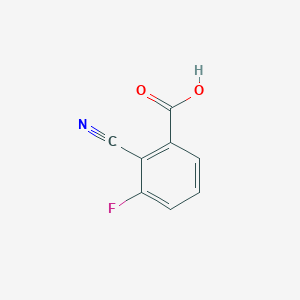

2-Cyano-3-fluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2/c9-7-3-1-2-5(8(11)12)6(7)4-10/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMZPDUDNUCZPQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673520 | |

| Record name | 2-Cyano-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214379-33-5 | |

| Record name | 2-Cyano-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Cyano-3-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 2-Cyano-3-fluorobenzoic acid (CAS No: 1214379-33-5), a key building block in modern medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer insights into the practical application and experimental determination of its core characteristics, empowering researchers to leverage this versatile molecule with confidence and precision.

Introduction: A Molecule of Strategic Importance

This compound is a substituted aromatic carboxylic acid featuring a strategically positioned cyano group and a fluorine atom. This unique arrangement of electron-withdrawing groups significantly influences the molecule's reactivity, acidity, and intermolecular interactions. These characteristics make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents where fine-tuning of electronic properties is crucial for biological activity. Its utility extends to the creation of advanced materials, where its specific structural motifs can impart desirable properties. A foundational understanding of its physicochemical properties is therefore paramount for its effective application.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, other values are predicted based on computational models due to the compound's specialized nature.

| Property | Value | Source |

| Molecular Formula | C₈H₄FNO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 165.12 g/mol | --INVALID-LINK--[1] |

| CAS Number | 1214379-33-5 | --INVALID-LINK--[1] |

| Melting Point | Not definitively reported; isomers have melting points in the range of 160-219 °C. | |

| Boiling Point | Not available; likely to decompose upon heating. | |

| Predicted logP | 1.3 | --INVALID-LINK--[2] |

| pKa | Not experimentally determined; predicted to be a moderately strong acid. | |

| Appearance | Typically a white to off-white solid. |

Synthesis and Reactivity

Synthetic Approach: The Sandmeyer Reaction

A common and effective method for the synthesis of this compound involves the Sandmeyer reaction, starting from the readily available 2-Amino-3-fluorobenzoic acid.[3][4][5] This transformation provides a reliable pathway to introduce the cyano group onto the aromatic ring.

The synthesis of the precursor, 2-Amino-3-fluorobenzoic acid, is well-documented and can be achieved in high yield from 2-fluoroaniline through a multi-step process.[6]

Diagram of the Synthetic Pathway:

Caption: Synthetic route to this compound.

Key Reactivity

The chemical behavior of this compound is dictated by its three functional groups:

-

Carboxylic Acid: This group readily undergoes typical reactions such as esterification, amidation, and reduction. For instance, it can be converted to its methyl ester, methyl 2-cyano-3-fluorobenzoate, by refluxing with an acid and methanol.[1]

-

Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, or reduced to an amine.

-

Aromatic Ring: The fluorine and cyano groups are electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution. Conversely, they activate the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the activating groups.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized protocols are essential for determining the physicochemical properties of this compound.

Determination of Solubility

The solubility of a compound is a critical parameter in drug development, influencing its absorption and formulation. A standard shake-flask method can be employed to determine the solubility in various solvents.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO, acetone) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

-

Calculation: Express the solubility in units of mg/mL or mol/L.

Diagram of the Solubility Determination Workflow:

Caption: Workflow for solubility determination.

Determination of the Acid Dissociation Constant (pKa)

The pKa value is a measure of the acidity of the carboxylic acid group and is crucial for predicting the ionization state of the molecule at different pH values. Potentiometric titration is a reliable method for its determination.

Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., water/methanol) to ensure complete dissolution.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Spectral Data and Interpretation

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the electronic environment of the hydrogen atoms on the aromatic ring. Due to the substitution pattern, a complex splitting pattern is expected for the three aromatic protons. A representative ¹H NMR spectrum is available from chemical suppliers.[7]

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the fluoro and cyano groups, while the carboxyl and cyano carbons will appear at characteristic downfield shifts.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups. Expected characteristic absorption bands include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

-

A sharp C≡N stretch from the cyano group, usually around 2230-2210 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid, appearing around 1725-1700 cm⁻¹.

-

C-F stretching vibrations in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (165.12). Predicted fragmentation data suggests prominent ions corresponding to [M+H]⁺, [M+Na]⁺, and [M-H]⁻.[2] Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[10]

Safety and Handling

This compound is classified as an irritant.[1] It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for its successful application in research and development. The experimental protocols and spectral interpretation guidance provided herein serve as a practical resource for scientists working with this important molecule.

References

- 1. This compound | 1214379-33-5 | PYB37933 [biosynth.com]

- 2. PubChemLite - this compound (C8H4FNO2) [pubchemlite.lcsb.uni.lu]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound(1214379-33-5) 1H NMR [m.chemicalbook.com]

- 8. faculty.fiu.edu [faculty.fiu.edu]

- 9. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Spectral Analysis of 2-Cyano-3-fluorobenzoic Acid

Foreword: The Imperative of Structural Elucidation in Modern Drug Discovery

In the landscape of contemporary drug development, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all subsequent research is built. An erroneous structural assignment can lead to the catastrophic loss of time, resources, and intellectual capital. This guide is crafted for researchers, scientists, and drug development professionals, providing an in-depth analysis of the spectral data for 2-Cyano-3-fluorobenzoic acid, a compound of interest in medicinal chemistry. We will navigate the theoretical underpinnings and practical application of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to assemble a comprehensive and validated structural portrait of this molecule. Our approach emphasizes not just the data, but the scientific rationale behind the interpretation, ensuring a robust and reliable analytical workflow.

Molecular Structure and Spectroscopic Overview

This compound (C₈H₄FNO₂) is a substituted aromatic carboxylic acid with a molecular weight of 165.12 g/mol .[1] Its structure presents a unique arrangement of functional groups—a carboxylic acid, a nitrile, and a fluorine atom—on a benzene ring. This substitution pattern gives rise to a distinct and predictable spectroscopic fingerprint. This guide will provide a detailed, predictive analysis of the key spectral features that confirm this structure.

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information on the electronic environment of each nucleus. The following data is predicted based on established chemical shift principles and spectral data from analogous compounds.[2][3]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Employ proton decoupling to obtain a spectrum with singlets for each unique carbon.

-

Set the spectral width to approximately 220 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

-

Figure 2: Workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum is expected to show a complex multiplet system due to the combined electronic effects of the three different substituents. The acidic proton of the carboxylic acid will appear as a broad singlet at a significantly downfield chemical shift.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-13 | Broad Singlet | 1H | -COOH | The acidic proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and intramolecular hydrogen bonding.[4][5] |

| ~8.2-8.0 | Multiplet | 1H | Aromatic H | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to significant deshielding. |

| ~7.9-7.7 | Multiplet | 1H | Aromatic H | This proton is ortho to the electron-withdrawing cyano group and is also influenced by the fluorine atom. |

| ~7.6-7.4 | Multiplet | 1H | Aromatic H | This proton is expected to be the most upfield of the aromatic signals due to its relative position to the electron-withdrawing groups. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the resonance effects within the aromatic ring.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~165 | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded.[4][5] |

| ~162 (d, J ≈ 250 Hz) | C-F | The carbon directly attached to the highly electronegative fluorine atom will be deshielded and show a large one-bond carbon-fluorine coupling constant. |

| ~135 | Aromatic C | Quaternary carbon attached to the carboxylic acid group. |

| ~133 | Aromatic C-H | |

| ~125 | Aromatic C-H | |

| ~120 (d, J ≈ 15 Hz) | Aromatic C-H | This carbon is ortho to the fluorine and will exhibit a two-bond carbon-fluorine coupling. |

| ~115 | -CN | The nitrile carbon has a characteristic chemical shift in this region.[4][5] |

| ~110 (d, J ≈ 25 Hz) | Aromatic C | Quaternary carbon attached to the cyano group, influenced by the adjacent fluorine. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an invaluable technique for the rapid identification of functional groups. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid, nitrile, and the substituted aromatic ring.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the attenuated total reflectance (ATR) technique is most convenient. Place a small amount of the powdered sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3300-2500 | Broad | O-H | Stretching (Carboxylic Acid Dimer)[6][7] |

| ~2230 | Medium-Sharp | C≡N | Stretching (Nitrile)[4][5] |

| ~1700 | Strong | C=O | Stretching (Carboxylic Acid)[6][7] |

| ~1600, ~1475 | Medium | C=C | Stretching (Aromatic Ring) |

| ~1300 | Medium | C-O | Stretching (Carboxylic Acid) |

| ~1250 | Strong | C-F | Stretching |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely yield a prominent molecular ion or pseudomolecular ion.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the molecular formula.

-

Data Acquisition:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample solution directly into the mass spectrometer.

-

Acquire the spectrum in both positive and negative ion modes to determine the most sensitive detection method.

-

Figure 3: A simplified workflow for mass spectrometry analysis.

Predicted Mass Spectrum

-

Molecular Ion: The exact mass of this compound is 165.0226 g/mol . In negative ion mode ESI, the [M-H]⁻ ion is expected at m/z 164.0148. In positive ion mode, the [M+H]⁺ ion would be at m/z 166.0304 and the [M+Na]⁺ adduct at m/z 188.0125.

-

Key Fragmentation Pathways: Aromatic carboxylic acids typically undergo fragmentation through the loss of water ([M-H₂O]⁺˙) and the loss of the carboxyl group ([M-COOH]⁺).[8] The presence of the nitrile and fluorine will also influence the fragmentation pattern.

Conclusion: A Cohesive Structural Assignment

The convergence of predicted data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and self-validating structural elucidation of this compound. The anticipated NMR spectra will confirm the carbon-hydrogen framework and the electronic environment of each nucleus. The IR spectrum will provide unambiguous evidence for the presence of the key carboxylic acid and nitrile functional groups. Finally, high-resolution mass spectrometry will verify the elemental composition and molecular weight. This multi-technique approach ensures the highest level of confidence in the structural assignment, a critical step in advancing any research or development program involving this compound.

References

- 1. This compound | 1214379-33-5 | PYB37933 [biosynth.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. GCMS Section 6.12 [people.whitman.edu]

Authored by: Dr. Gemini, Senior Application Scientist

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Cyano-3-fluorobenzoic Acid

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive, in-depth analysis of the proton (¹H) NMR spectrum of this compound, a substituted aromatic compound of interest in medicinal chemistry and materials science.[1] This document is designed for researchers, scientists, and drug development professionals, providing not only a detailed spectral interpretation but also the underlying theoretical principles and practical experimental considerations. By explaining the causal relationships behind spectral features, this guide serves as a robust reference for the structural elucidation of complex aromatic molecules.

Introduction: The Structural Significance of this compound

This compound (C₈H₄FNO₂) is a trifunctional benzene derivative featuring a carboxylic acid, a cyano group, and a fluorine atom.[2] The relative positioning of these substituents creates a unique electronic environment around the aromatic ring, making ¹H NMR spectroscopy a powerful tool for its structural verification. The carboxylic acid and cyano groups are strongly electron-withdrawing, while the fluorine atom exerts both inductive withdrawal and mesomeric donation effects.[3] Understanding the interplay of these electronic influences is key to accurately interpreting the resulting ¹H NMR spectrum.

This guide will first predict the ¹H NMR spectrum of this compound based on established principles of chemical shift theory and spin-spin coupling. Subsequently, a detailed protocol for sample preparation and spectral acquisition will be outlined, followed by an in-depth interpretation of the predicted spectrum.

Predicted ¹H NMR Spectrum: A Theoretical Analysis

In the absence of a publicly available, fully assigned experimental spectrum, a theoretical prediction based on established NMR principles provides a robust framework for analysis. The aromatic region of the ¹H NMR spectrum of this compound is expected to display three distinct signals corresponding to the three protons on the benzene ring (H-4, H-5, and H-6).

Chemical Shift Predictions

The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents. Both the -COOH and -CN groups are strongly de-shielding, pulling electron density away from the ring and shifting attached protons downfield.[4] Fluorine, while highly electronegative, can also donate electron density into the ring via resonance, which can have a shielding effect, particularly at the ortho and para positions.[3]

-

H-6: This proton is ortho to the strongly electron-withdrawing carboxylic acid group. This proximity is expected to cause the most significant de-shielding, placing its resonance at the furthest downfield position.

-

H-4: This proton is para to the carboxylic acid and meta to both the cyano and fluoro groups. It will be de-shielded, but likely to a lesser extent than H-6.

-

H-5: This proton is meta to the carboxylic acid and ortho to the fluorine atom. The competing electron-withdrawing and -donating effects will result in a chemical shift that is generally downfield, but likely the most upfield of the three aromatic protons.

The acidic proton of the carboxylic acid group will appear as a broad singlet significantly downfield, typically in the range of 10-13 ppm, due to hydrogen bonding and chemical exchange.[5][6]

Spin-Spin Coupling: Deciphering the Multiplicity

The splitting pattern (multiplicity) of each signal is determined by the number of neighboring protons and their coupling constants (J). In this molecule, we expect to see coupling between the aromatic protons themselves (n+1 rule) and also coupling to the fluorine atom.[7] ¹H-¹⁹F coupling is a key feature of the spectra of fluorinated compounds and can occur over multiple bonds.[8][9]

The expected coupling patterns are as follows:

-

H-6: Will be coupled to H-5 (ortho coupling, ³JHH) and H-4 (meta coupling, ⁴JHH). It will also exhibit long-range coupling to the fluorine atom at position 3 (meta coupling, ⁴JHF). This will likely result in a complex multiplet, potentially a doublet of doublets of doublets (ddd).

-

H-5: Will be coupled to H-6 (ortho coupling, ³JHH) and H-4 (meta coupling, ⁴JHH). It will also show a significant ortho coupling to the fluorine atom (³JHF). This signal is expected to be a doublet of doublets of doublets (ddd).

-

H-4: Will be coupled to H-5 (meta coupling, ⁴JHH) and H-6 (meta coupling, ⁴JHH). It will also experience long-range coupling to the fluorine atom (para coupling, ⁵JHF). This will likely appear as a triplet of doublets (td) or a complex multiplet.

The following diagram illustrates the predicted spin-spin coupling network.

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling in this compound.

Summary of Predicted Spectral Data

The following table summarizes the predicted ¹H NMR data for this compound. The chemical shifts are estimates and the exact values can vary depending on the solvent and concentration.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| COOH | ~12.0 | Broad Singlet (br s) | - |

| H-6 | ~8.2 - 8.4 | ddd | ³JH6-H5, ⁴JH6-H4, ⁴JH6-F |

| H-4 | ~7.9 - 8.1 | td or m | ⁴JH4-H5, ⁴JH4-H6, ⁵JH4-F |

| H-5 | ~7.7 - 7.9 | ddd | ³JH5-H6, ⁴JH5-H4, ³JH5-F |

Experimental Protocol: Acquiring a High-Quality Spectrum

To obtain a high-resolution ¹H NMR spectrum of this compound, the following protocol is recommended.

Sample Preparation

-

Solvent Selection: A deuterated solvent that can dissolve the analyte and does not have signals in the region of interest is crucial.[10] Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its excellent solvating power for carboxylic acids. Deuterated chloroform (CDCl₃) could also be used, but the acidic proton may exchange more rapidly or be broader.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).[10]

-

Sample Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer.[11]

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | 400 MHz or higher | Higher field strength provides better signal dispersion and resolution. |

| Pulse Sequence | Standard single pulse (zg30) | A simple and robust pulse sequence for quantitative ¹H NMR. |

| Acquisition Time | 2-4 seconds | Ensures good digital resolution. |

| Relaxation Delay | 5 seconds | Allows for full relaxation of protons, especially important for quantitative analysis. |

| Number of Scans | 16-64 | Sufficient to achieve a good signal-to-noise ratio. |

| Temperature | 298 K (25 °C) | Standard operating temperature.[12] |

This experimental workflow is depicted in the following diagram:

References

- 1. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 1214379-33-5 | PYB37933 [biosynth.com]

- 3. reddit.com [reddit.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. rsc.org [rsc.org]

- 12. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-Cyano-3-fluorobenzoic acid

This guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-Cyano-3-fluorobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the principles behind chemical shift prediction for this molecule, offers a robust experimental protocol for spectral acquisition, and presents the data in a clear, accessible format. Given the absence of a publicly available experimental spectrum for this specific compound, this guide synthesizes data from analogous structures and established principles of substituent effects to provide a well-reasoned and scientifically-grounded prediction.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic compound with three distinct functional groups: a carboxylic acid, a cyano group, and a fluorine atom. This unique substitution pattern makes it a valuable building block in medicinal chemistry and materials science. The precise characterization of such molecules is paramount, and 13C NMR spectroscopy stands as a primary tool for elucidating the carbon framework and understanding the electronic environment of each carbon atom. This guide will walk through the theoretical prediction and practical acquisition of the 13C NMR spectrum for this compound, providing insights into the interplay of substituent effects on the benzene ring.

Theoretical Prediction and Interpretation of 13C NMR Chemical Shifts

The 13C NMR spectrum of this compound is predicted to exhibit eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electronic effects (both inductive and resonance) of the carboxylic acid, cyano, and fluoro substituents.

Substituent Effects on the Benzene Ring

To predict the chemical shifts of the aromatic carbons in this compound, we can start with the chemical shift of benzene (128.5 ppm) and consider the additive effects of each substituent.

-

Carboxylic Acid Group (-COOH): This group is an electron-withdrawing group through resonance and induction. It deshields the ipso-carbon (the carbon it is attached to) and has a smaller effect on the other ring carbons.

-

Cyano Group (-CN): The cyano group is also a strong electron-withdrawing group, primarily through the inductive effect of the sp-hybridized nitrogen and a moderate resonance effect. This leads to a significant deshielding of the ipso-carbon.

-

Fluorine Atom (-F): Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect. However, it also has lone pairs that can participate in resonance, acting as an electron-donating group. The overall effect on the carbon chemical shifts is a combination of these opposing forces, with a very large deshielding effect on the ipso-carbon.[1][2]

Predicted Chemical Shift Assignments

The predicted 13C NMR chemical shifts for this compound are presented in Table 1. These values are derived from a combination of additive substituent effect calculations and data from online prediction databases.[3] The numbering of the carbon atoms is as follows:

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment and Expected C-F Coupling |

| C1 | ~135 | Attached to the electron-withdrawing COOH group. |

| C2 | ~115 | Attached to the electron-withdrawing CN group. |

| C3 | ~160 (d) | Directly bonded to the highly electronegative fluorine atom, resulting in significant deshielding. Expected to be a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz). |

| C4 | ~125 (d) | Ortho to the fluorine atom. Expected to be a doublet with a two-bond C-F coupling constant (²JCF ≈ 20-25 Hz). |

| C5 | ~130 | Meta to the fluorine atom. C-F coupling is expected to be small or negligible. |

| C6 | ~120 (d) | Para to the fluorine atom. Expected to be a doublet with a three-bond C-F coupling constant (³JCF ≈ 5-10 Hz). |

| C7 (COOH) | ~168 | The carbonyl carbon of the carboxylic acid, typically found in this downfield region. |

| C8 (CN) | ~117 | The carbon of the cyano group, appearing in the characteristic region for nitriles. |

Table 1: Predicted 13C NMR Chemical Shifts for this compound. (d) indicates a doublet due to C-F coupling.

The interplay of the three substituents creates a unique electronic environment for each carbon. The carbon directly attached to the fluorine (C3) is expected to be the most downfield of the aromatic carbons due to the large deshielding effect of fluorine. The presence of fluorine will also introduce characteristic carbon-fluorine coupling patterns (doublets), which are invaluable for unambiguous signal assignment.

Experimental Protocol for 13C NMR Spectral Acquisition

To validate the predicted chemical shifts, a robust experimental protocol is essential. The following outlines a standard procedure for acquiring a high-quality 13C NMR spectrum of this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4 are suitable choices for benzoic acid derivatives. DMSO-d6 is often preferred for its ability to dissolve a wide range of compounds and for its distinct solvent peak.

-

Concentration: Prepare a solution of approximately 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer:

-

Nucleus: 13C

-

Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay ensures proper relaxation of quaternary carbons.

-

Number of Scans: 1024-4096 scans, depending on the sample concentration. A higher number of scans will improve the signal-to-noise ratio.

-

Spectral Width: 0 to 220 ppm.

-

Temperature: 298 K (25 °C).

Visualization of Substituent Effects

The following diagram illustrates the primary electronic effects of the substituents on the aromatic ring of this compound, which in turn influence the 13C NMR chemical shifts.

Caption: Electronic effects of substituents on this compound.

Conclusion

This technical guide provides a comprehensive theoretical framework for understanding the 13C NMR spectrum of this compound. By analyzing the additive effects of the carboxylic acid, cyano, and fluoro substituents, we have predicted the chemical shifts and their assignments. The detailed experimental protocol offers a clear path for the empirical validation of these predictions. This combined theoretical and practical approach is fundamental for the accurate structural characterization of novel compounds in the field of chemical and pharmaceutical research.

References

An In-depth Technical Guide to the FT-IR Analysis of 2-Cyano-3-fluorobenzoic Acid

This guide provides a comprehensive technical overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-Cyano-3-fluorobenzoic acid. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the principles, experimental protocols, and spectral interpretation of this compound.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its molecular structure, containing a carboxylic acid, a nitrile group, and a fluorine-substituted aromatic ring, imparts specific chemical properties that are crucial for its role in organic synthesis. Accurate structural characterization is paramount for quality control and ensuring the desired reactivity in subsequent chemical transformations. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides a unique "molecular fingerprint" by probing the vibrational modes of a molecule's functional groups, making it an indispensable tool for the analysis of this compound.[2]

Foundational Principles of FT-IR Spectroscopy

FT-IR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.[3] When a sample is irradiated with a broad spectrum of infrared light, its constituent molecules absorb energy, causing their bonds to stretch and bend. The FT-IR instrument measures this absorption and, through a mathematical process called a Fourier transform, converts the raw data into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[3]

The resulting spectrum displays a series of absorption bands, each corresponding to a specific vibrational motion. The position, intensity, and shape of these bands provide detailed information about the functional groups present in the molecule.[3]

Experimental Protocol: Acquiring the FT-IR Spectrum of this compound

The quality of an FT-IR spectrum is highly dependent on proper sample preparation and data acquisition. For a solid sample like this compound, several methods can be employed.[4]

Sample Preparation: The KBr Pellet Method

The Potassium Bromide (KBr) pellet technique is a widely used method for analyzing solid samples in transmission mode.[4][5] KBr is an ideal matrix as it is transparent to infrared radiation in the typical analysis range.

Step-by-Step Protocol:

-

Sample Grinding: Using an agate mortar and pestle, finely grind approximately 1-2 mg of this compound. The particle size should be reduced to less than the wavelength of the incident IR radiation (typically < 2 µm) to minimize scattering effects.[6]

-

Mixing with KBr: Add about 100-200 mg of dry, spectroscopic grade KBr powder to the ground sample and mix thoroughly.[5] It is crucial that the KBr is completely dry, as moisture will introduce a broad O-H stretching band in the spectrum.

-

Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent, or translucent pellet.[5][6] A clear pellet indicates a well-prepared sample.

-

Analysis: Carefully place the KBr pellet into the sample holder of the FT-IR spectrometer for analysis.

Alternative Sample Preparation: Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is another powerful technique that requires minimal sample preparation.[2]

Step-by-Step Protocol:

-

Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent like isopropanol or acetone and allowing it to dry completely.[2]

-

Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.[2]

-

Sample Application: Place a small amount of the powdered this compound directly onto the ATR crystal.

-

Pressure Application: Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal surface.[5]

-

Data Acquisition: Initiate the sample scan. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum.[2]

Diagram of the Experimental Workflow (KBr Pellet Method):

Caption: KBr Pellet Preparation Workflow.

Spectral Interpretation: Decoding the Vibrational Fingerprint

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its distinct functional groups: the carboxylic acid (-COOH), the nitrile (-C≡N), the carbon-fluorine bond (C-F), and the substituted benzene ring.

The Carboxylic Acid Group (-COOH)

The carboxylic acid functional group gives rise to several characteristic and easily identifiable absorption bands:

-

O-H Stretching: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹.[7][8] This broadening is a result of extensive intermolecular hydrogen bonding, which is a hallmark of carboxylic acid dimers in the solid state.[7][9] This broad band often overlaps with the C-H stretching vibrations.[7][8]

-

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl stretch is typically observed between 1710 and 1680 cm⁻¹ for aromatic carboxylic acids.[10] Conjugation with the aromatic ring slightly lowers the frequency compared to saturated carboxylic acids.

-

C-O Stretching and O-H Bending: The spectrum will also feature C-O stretching and in-plane O-H bending vibrations, which are coupled. These appear in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions.[7] An out-of-plane O-H bend is also characteristic and appears as a broad band around 960-900 cm⁻¹.[10]

The Nitrile Group (-C≡N)

The nitrile group provides a highly diagnostic absorption band:

-

C≡N Stretching: A sharp, medium to strong intensity absorption band is expected in the 2240-2220 cm⁻¹ region for aromatic nitriles.[2][11] This region of the spectrum is often clear of other absorptions, making the nitrile peak easy to identify.[11]

The Carbon-Fluorine Bond (C-F)

-

C-F Stretching: The C-F stretching vibration typically gives rise to a strong absorption band in the 1250-1020 cm⁻¹ region. The exact position can be influenced by the surrounding molecular structure.

The Aromatic Ring

-

Aromatic C-H Stretching: These vibrations occur as weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[8]

-

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring results in several bands of variable intensity in the 1625-1465 cm⁻¹ region.[8]

-

Out-of-Plane C-H Bending: The substitution pattern on the benzene ring can be inferred from the strong absorption bands in the 900-675 cm⁻¹ region.

Diagram of Key Functional Groups and their Vibrational Modes:

Caption: Key vibrational modes of this compound.

Summary of Expected FT-IR Absorption Bands

The table below summarizes the expected characteristic absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Band Shape |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong | Very Broad |

| Nitrile | C≡N Stretch | 2240 - 2220 | Medium-Strong | Sharp |

| Carbonyl | C=O Stretch | 1710 - 1680 | Strong | Sharp |

| Aromatic Ring | C=C Stretch | 1625 - 1465 | Variable | Sharp |

| Carboxylic Acid | C-O Stretch / O-H Bend | 1320 - 1210 | Strong | Medium |

| Aryl-Fluorine | C-F Stretch | 1250 - 1020 | Strong | Sharp |

| Carboxylic Acid | O-H Out-of-Plane Bend | 960 - 900 | Medium | Broad |

Conclusion

FT-IR spectroscopy is an essential analytical technique for the structural elucidation and quality assessment of this compound. By understanding the principles of the technique, adhering to rigorous experimental protocols, and correctly interpreting the resulting spectrum, researchers can confidently verify the identity and purity of this important synthetic intermediate. The characteristic absorption bands of the carboxylic acid, nitrile, and fluoro-aromatic moieties provide a unique and definitive spectral fingerprint.

References

- 1. This compound | 1214379-33-5 | PYB37933 [biosynth.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. rockymountainlabs.com [rockymountainlabs.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Infrared Spectrometry [www2.chemistry.msu.edu]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Cyano-3-fluorobenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 2-Cyano-3-fluorobenzoic acid. Aimed at researchers, scientists, and professionals in drug development, this document delves into the compound's fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By synthesizing established fragmentation principles for aromatic carboxylic acids, nitriles, and halogenated compounds, this guide explains the causal relationships behind observed fragmentation patterns, including the significant influence of ortho effects. Detailed experimental protocols, data tables, and fragmentation pathway diagrams generated using Graphviz DOT language are provided to offer a predictive framework for the structural elucidation of this and similar molecules.

Introduction

This compound is a substituted aromatic compound with functional groups that are pivotal in various fields, including pharmaceutical and materials science. Its structural characterization is crucial for synthesis validation, metabolite identification, and quality control. Mass spectrometry (MS) is an indispensable tool for this purpose, offering high sensitivity and profound structural insights through the analysis of fragmentation patterns.[1] The dissociation of energetically unstable molecular ions in a mass spectrometer provides a veritable fingerprint of a molecule's structure.[1]

This guide will explore the fragmentation of this compound (MW: 165.12 g/mol ) using two common ionization techniques: the high-energy Electron Ionization (EI) and the soft-ionization Electrospray Ionization (ESI). We will dissect the characteristic fragmentation pathways, paying special attention to the interplay between the adjacent cyano, fluoro, and carboxylic acid groups, a phenomenon known as the "ortho effect," which can dramatically alter fragmentation routes compared to meta and para isomers.[2][3][4][5]

Experimental Methodologies & Protocols

Achieving reproducible and informative mass spectra requires careful optimization of instrumental parameters. The following protocols provide a validated starting point for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This method is suitable for analyzing the thermally stable and volatile derivatives of the analyte, or the analyte itself if it is sufficiently volatile.

Protocol:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like methanol or acetonitrile. Derivatization (e.g., methylation of the carboxylic acid) may be employed to improve volatility.

-

GC Separation:

-

Column: Use a non-polar capillary column (e.g., 30m x 0.25mm, 0.25µm film thickness) such as one with a 5% phenyl polymethylsiloxane stationary phase.

-

Injection: Inject 1 µL with a split ratio of 20:1.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

-

MS Detection (EI):

-

Ionization Energy: 70 eV. This standard energy ensures extensive and reproducible fragmentation.

-

Ion Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 250.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)

ESI is ideal for polar, thermally labile molecules and allows for analysis in both positive and negative ion modes. Tandem MS (MS/MS) provides controlled fragmentation via Collision-Induced Dissociation (CID).[6]

Protocol:

-

Sample Preparation: Prepare a 10 µg/mL solution in 50:50 acetonitrile:water. For positive mode, add 0.1% formic acid. For negative mode, add 0.1% ammonia solution.[7]

-

LC Separation:

-

Column: Use a C18 reversed-phase column (e.g., 100mm x 2.1mm, 2.6µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid (for positive mode) or 0.1% Ammonia (for negative mode).

-

Mobile Phase B: Acetonitrile with corresponding modifier.

-

Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

-

-

MS/MS Detection (ESI):

-

Ionization Mode: ESI Positive and Negative.

-

Capillary Voltage: +3.5 kV (positive), -3.0 kV (negative).

-

Precursor Ion Selection: Isolate the [M+H]⁺ (m/z 166.0) or [M-H]⁻ (m/z 164.0) ion.

-

Collision-Induced Dissociation (CID): Apply collision energy (typically 10-40 eV) using a collision gas like argon or nitrogen to induce fragmentation.[6]

-

Electron Ionization (EI) Fragmentation Analysis

Under the high-energy conditions of EI, this compound will form a radical molecular ion (M⁺•) at m/z 165. The stability of the aromatic ring typically ensures a visible molecular ion peak.[8] The subsequent fragmentation is driven by the presence of the three functional groups and their positions.

Key Fragmentation Pathways

-

Loss of a Hydroxyl Radical (•OH): This is a hallmark fragmentation for carboxylic acids, leading to the formation of a stable acylium ion.[9][10][11][12]

-

[M - •OH]⁺: m/z 148. This ion is expected to be prominent.

-

-

Loss of Water (H₂O) - The Ortho Effect: The proximity of the carboxylic acid and the cyano group can facilitate a hydrogen rearrangement and subsequent loss of a neutral water molecule. This interaction of vicinal groups is a classic ortho effect and is often suppressed in meta and para isomers.[2][5]

-

[M - H₂O]⁺•: m/z 147. This pathway is highly diagnostic for the ortho positioning.

-

-

Decarbonylation (Loss of CO): The acylium ion (m/z 148) can further fragment by losing carbon monoxide.

-

[M - •OH - CO]⁺: m/z 120.

-

-

Loss of Carboxyl Group (•COOH): Cleavage of the C-C bond between the ring and the carboxyl group results in the loss of a •COOH radical.

-

[M - •COOH]⁺: m/z 120.

-

-

Loss of HF: The presence of a fluorine atom allows for the potential elimination of a neutral hydrogen fluoride molecule, particularly if a rearrangement is favorable.

Proposed EI Fragmentation Scheme

The relationships between these key fragments can be visualized as a pathway originating from the molecular ion.

References

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. tsapps.nist.gov [tsapps.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 7. uab.edu [uab.edu]

- 8. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 12. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Crystal Structure of 2-Cyano-3-fluorobenzoic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the anticipated crystal structure of 2-Cyano-3-fluorobenzoic acid (CAS: 1214379-33-5).[1][2][3][4] As of the latest literature review, a definitive, experimentally determined crystal structure for this specific compound has not been deposited in public databases such as the Cambridge Structural Database (CSD). Therefore, this document serves a dual purpose: first, to present a predictive analysis of its solid-state architecture grounded in established principles of crystal engineering and supramolecular chemistry; and second, to provide a robust, field-proven experimental workflow for its definitive determination via single-crystal X-ray diffraction. We will explore the influential roles of the carboxylic acid, cyano, and fluoro functional groups in dictating supramolecular synthons and overall crystal packing.

Introduction: The Molecule in Context

This compound is a substituted aromatic carboxylic acid featuring a trifecta of electron-withdrawing groups. Such molecules are of significant interest in medicinal chemistry and materials science, where precise control over molecular conformation and intermolecular interactions is paramount for designing active pharmaceutical ingredients (APIs) and functional organic materials.[5][6] The interplay between the strong hydrogen-bond-donating and -accepting carboxylic acid, the linearly coordinating cyano group, and the weakly coordinating but highly electronegative fluorine atom creates a complex energetic landscape that governs its self-assembly in the solid state. Understanding this structure is crucial for predicting physicochemical properties like solubility, stability, and bioavailability.

Predictive Analysis of Molecular Conformation and Supramolecular Assembly

In the absence of experimental data, we can construct a chemically logical hypothesis for the crystal structure by analyzing the dominant intermolecular forces at play.

Molecular Conformation

The primary conformational flexibility in this compound lies in the orientation of the carboxylic acid group relative to the benzene ring. Like other ortho-substituted benzoic acids, the molecule is expected to adopt a largely planar cis conformation, where the acidic proton is oriented toward the ortho-substituent (in this case, the cyano group).[6][7][8] This arrangement is generally more stable than the trans conformer due to minimized steric repulsion.[6][7] Computational studies on the closely related 2-fluorobenzoic acid confirm that cis conformers are energetically favored.[8][9] While a weak intramolecular O-H···N hydrogen bond might be considered, the geometric constraints make it unlikely to be a dominant, structure-directing interaction.

Dominant Supramolecular Synthons

The crystal packing will be dictated by a hierarchy of non-covalent interactions.

-

Carboxylic Acid Dimer (The Primary Synthon): The most predictable and energetically favorable interaction is the formation of a centrosymmetric carboxylic acid dimer via a pair of O-H···O hydrogen bonds. This R²₂(8) graph set motif is the hallmark of nearly all crystalline carboxylic acids and serves as the primary building block for the extended structure.[10][11]

-

The Role of Cyano and Fluoro Groups (Secondary Synthons): With the primary hydrogen bonding satisfied, the cyano and fluoro substituents will mediate the packing of these dimers.

-

Cyano Group: The nitrogen atom of the cyano group is a moderate hydrogen bond acceptor and will likely participate in weaker C-H···N interactions with aromatic protons from adjacent molecules.[12][13] Furthermore, the large dipole moment of the nitrile group can lead to stabilizing dipole-dipole interactions that influence crystal packing.[14]

-

Fluoro Group: The fluorine substituent is a weak hydrogen bond acceptor. Its primary role in the crystal packing is often attributed to the formation of weak C-H···F hydrogen bonds and dipole-dipole interactions, which, while individually weak, can collectively contribute to the stability of the overall lattice.[15]

-

The combination of these interactions will likely result in a layered or herringbone packing arrangement of the primary carboxylic acid dimers. The potential for polymorphism—the existence of multiple crystal forms—is significant, as subtle shifts in the balance of these weaker secondary interactions can lead to different packing motifs.[10][16]

Caption: Predicted hierarchy of intermolecular interactions.

Experimental Protocol for Structure Determination

To move from prediction to certainty, a systematic experimental approach is required. The following protocol outlines a self-validating workflow for obtaining and analyzing the crystal structure of this compound.

Synthesis and Purification

A plausible synthetic route involves the Sandmeyer reaction, starting from the commercially available 2-amino-3-fluorobenzoic acid.[17][18]

-

Diazotization: Dissolve 2-amino-3-fluorobenzoic acid in an aqueous solution of HCl at 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt intermediate.

-

Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in sodium cyanide (NaCN). Slowly add the cold diazonium salt solution to the cyanide solution. Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

-

Workup and Purification: Acidify the reaction mixture to precipitate the crude this compound. Filter the solid and wash thoroughly with water. The critical step for obtaining high-quality crystals is rigorous purification. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, acetone, or ethyl acetate) until a pure, crystalline solid is obtained, as verified by NMR and melting point analysis.

Single Crystal Growth

The generation of a diffraction-quality single crystal is the most crucial and often most challenging step.[19][20] A crystal should be at least 0.1 mm in each dimension, transparent, and free of cracks or defects.

-

Solvent Screening: Screen a wide range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, and mixtures thereof) to find a system where the compound has moderate solubility.

-

Crystallization Techniques:

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound in a clean vial. Loosely cap the vial to allow the solvent to evaporate over several days to weeks at a constant temperature.

-

Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.

-

Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Once a suitable crystal is obtained, its structure can be determined.[21][22]

-

Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head using a cryoprotectant oil. The crystal is flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Data Collection: Mount the goniometer on a single-crystal X-ray diffractometer. An intense, monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns (reflections) are collected by a detector. A complete dataset consists of measuring the intensities and positions of thousands of reflections at different crystal orientations.

-

Data Processing: The raw diffraction images are processed to integrate the reflection intensities, correct for experimental factors (like absorption), and reduce the data into a final reflection file. This step also determines the unit cell parameters and space group of the crystal.

Structure Solution and Refinement

-

Structure Solution: The "phase problem" is solved using computational methods, typically direct methods for small molecules, to generate an initial electron density map.

-

Model Building: An initial atomic model is built into the electron density map.

-

Refinement: The model is refined using a least-squares algorithm, where the atomic positions, and thermal parameters are adjusted to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data. The quality of the final structure is assessed by metrics such as the R-factor.

Caption: Standard workflow for small molecule crystal structure determination.

Hypothetical Crystallographic Data

The following table presents a set of realistic, hypothetical crystallographic parameters for this compound, based on typical values for substituted benzoic acids. This data should be considered illustrative until an experimental structure is determined.

| Parameter | Hypothetical Value |

| Empirical Formula | C₈H₄FNO₂ |

| Formula Weight | 165.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 8.5 |

| b (Å) | ~ 6.0 |

| c (Å) | ~ 13.0 |

| α (°) | 90 |

| β (°) | ~ 105 |

| γ (°) | 90 |

| Volume (ų) | ~ 635 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | ~ 1.72 |

| R-factor (final) | < 0.05 |

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, a robust prediction of its solid-state behavior can be made. The structure is anticipated to be dominated by the classic carboxylic acid dimer synthon, with the overall crystal packing modulated by a network of weaker C-H···N, C-H···F, and dipole-dipole interactions. This guide provides both the theoretical framework for understanding this molecule's self-assembly and a detailed, practical workflow for its unambiguous determination. The successful execution of the described protocol will yield crucial insights into the structure-property relationships of this and related compounds, aiding in the rational design of future functional molecules.

References

- 1. This compound | 1214379-33-5 | PYB37933 [biosynth.com]

- 2. PubChemLite - this compound (C8H4FNO2) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 1214379-33-5 [chemicalbook.com]

- 4. 1214379-33-5|this compound|BLD Pharm [bldpharm.com]

- 5. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties [mdpi.com]

- 7. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. xray.uky.edu [xray.uky.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 20. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. excillum.com [excillum.com]

A Theoretical and Spectroscopic Investigation of 2-Cyano-3-fluorobenzoic Acid: A Keystone for Advanced Pharmaceutical Design

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 2-Cyano-3-fluorobenzoic acid, a molecule of significant interest in medicinal chemistry and drug development.[1][2] We delineate a robust computational methodology, leveraging Density Functional Theory (DFT) and Hartree-Fock (HF) methods, to elucidate the molecule's structural, vibrational, and electronic properties. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental and theoretical choices. By integrating detailed protocols with a discussion of expected outcomes, we present a self-validating system for the computational analysis of this and similar fluorinated benzoic acid derivatives.

Introduction: The Significance of Fluorinated Benzoic Acids in Drug Discovery

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] These modifications can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability.[2]

This compound (C₈H₄FNO₂) emerges as a particularly compelling scaffold.[3] The presence of three distinct functional groups on the benzene ring—a carboxylic acid, a cyano group, and a fluorine atom—offers a rich landscape for molecular interactions and further chemical modification. The interplay of the electron-withdrawing nature of the cyano and fluoro groups with the acidic proton of the carboxyl group dictates the molecule's reactivity and potential biological activity. A thorough understanding of its electronic structure and conformational preferences is therefore paramount for its rational application in drug design.

This guide outlines a theoretical approach to characterize this compound, providing a predictive foundation for its spectroscopic and reactive properties.

Computational Methodology: A First-Principles Approach

The selection of an appropriate theoretical method is critical for obtaining results that are both accurate and computationally tractable. For a molecule of this nature, a combination of Density Functional Theory (DFT) and Hartree-Fock (HF) calculations provides a comprehensive understanding of its properties.

Rationale for Method Selection

-

Density Functional Theory (DFT): DFT, particularly with hybrid functionals like B3LYP, has been shown to provide an excellent balance between accuracy and computational cost for predicting the geometric, vibrational, and electronic properties of substituted benzoic acids.[4][5][6][7] The inclusion of electron correlation effects makes it superior to HF for many applications.

-

Hartree-Fock (HF): While generally less accurate than DFT for properties dependent on electron correlation, HF theory is a valuable tool, particularly as a starting point for more advanced calculations.[8] Comparing HF and DFT results can also provide insights into the role of electron correlation in the molecule's properties.

-

Basis Set Selection: The choice of basis set is crucial for accurate calculations. A Pople-style basis set, such as 6-311++G(d,p), is recommended.[5][6] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on the oxygen and fluorine atoms and the potential for hydrogen bonding, while the polarization functions (d,p) allow for greater flexibility in describing the electron density around the atoms.

Step-by-Step Computational Protocol

-

Geometry Optimization:

-

The initial molecular structure of this compound can be built using standard molecular modeling software.

-

A full geometry optimization should be performed using both DFT (B3LYP/6-311++G(d,p)) and HF (HF/6-311++G(d,p)) levels of theory.

-

The convergence criteria should be set to tight to ensure a true energy minimum is reached.

-

The optimized geometries from both methods should be compared to assess the impact of electron correlation on the molecular structure.

-

-

Vibrational Frequency Analysis:

-

Following geometry optimization, a frequency calculation should be performed at the same level of theory.

-

The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true minimum on the potential energy surface.

-

The calculated vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule.

-

Due to the harmonic approximation used in these calculations, a scaling factor is typically applied to the calculated frequencies to improve agreement with experimental data.[8]

-

-

NMR Chemical Shift Calculation:

-

The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shifts.

-

¹H and ¹³C NMR chemical shifts should be calculated using the GIAO method at the B3LYP/6-311++G(d,p) level of theory, using the previously optimized geometry.

-

Calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS), which should also be calculated at the same level of theory.

-

-

Electronic Properties Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.[7]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting regions that are susceptible to electrophilic and nucleophilic attack.[7]

-

Mulliken Population Analysis: This analysis provides the charge distribution on each atom in the molecule, offering insights into the electronic effects of the substituents.

-

Predicted Molecular Properties: A Theoretical Characterization

Optimized Molecular Geometry

The optimized geometry of this compound is predicted to be largely planar, with the carboxylic acid group potentially exhibiting a slight out-of-plane torsion. The presence of the ortho-cyano group may influence the orientation of the carboxylic acid group through steric and electronic interactions. The predicted bond lengths and angles from the DFT calculations are expected to be in good agreement with experimental data for similar substituted benzoic acids.

Table 1: Predicted Key Geometric Parameters of this compound (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value | Rationale and Comparison |

| C-F Bond Length | ~1.34 Å | Consistent with C-F bonds in other fluorinated aromatic compounds. |

| C≡N Bond Length | ~1.16 Å | Typical for a nitrile group conjugated with an aromatic ring. |

| C=O Bond Length | ~1.21 Å | Characteristic of a carboxylic acid carbonyl group. |

| O-H Bond Length | ~0.97 Å | Typical for a carboxylic acid hydroxyl group. |

| C-C-O-H Dihedral Angle | ~0° or ~180° | The cis and trans conformations of the carboxylic acid group are possible, with the cis form generally being more stable. |

Vibrational Spectroscopy

The simulated IR and Raman spectra will exhibit characteristic vibrational modes corresponding to the functional groups present in the molecule. A detailed assignment can be performed with the aid of Potential Energy Distribution (PED) analysis.

Table 2: Predicted Prominent Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (Scaled) | Expected Intensity |

| O-H Stretch (Carboxylic Acid) | 3400-3600 | Medium (IR), Weak (Raman) |

| C-H Stretch (Aromatic) | 3000-3100 | Weak (IR), Medium (Raman) |

| C≡N Stretch | 2220-2240 | Strong (IR), Strong (Raman) |

| C=O Stretch (Carboxylic Acid) | 1700-1750 | Very Strong (IR), Medium (Raman) |

| C-F Stretch | 1200-1300 | Strong (IR), Weak (Raman) |

| C-O Stretch (Carboxylic Acid) | 1250-1350 | Strong (IR), Medium (Raman) |

Rationale: The predicted frequencies are based on established vibrational modes for aromatic carboxylic acids, nitriles, and fluorinated compounds.[8] The strong electron-withdrawing effects of the cyano and fluoro groups are expected to slightly blue-shift the C=O stretching frequency compared to unsubstituted benzoic acid.

NMR Spectroscopy

The calculated ¹H and ¹³C NMR chemical shifts provide a powerful tool for structural elucidation and can be directly compared with experimental data.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Referenced to TMS)

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift | Rationale |

| COOH | 10.0-12.0 | 165-170 | The acidic proton is highly deshielded. The carbonyl carbon is also deshielded. |

| C-CN | - | 115-120 | The cyano carbon is moderately shielded. |

| C-F | - | 155-160 (d) | The carbon directly bonded to fluorine is highly deshielded and will show a large coupling constant with ¹⁹F. |

| Aromatic CH | 7.5-8.5 | 120-140 | The electron-withdrawing substituents will deshield the aromatic protons and carbons. Specific shifts will depend on their relative positions. |

Note: The predicted ¹³C shifts for carbons in the vicinity of the fluorine atom are expected to show splitting due to C-F coupling.

Electronic Properties and Reactivity

The electronic properties of this compound are key to understanding its reactivity and potential as a pharmacophore.

-

HOMO-LUMO Analysis: The HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the carboxyl group, while the LUMO will likely be distributed over the entire molecule, with significant contributions from the cyano and carboxyl groups. The HOMO-LUMO energy gap will provide a quantitative measure of the molecule's electronic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map is predicted to show a region of high negative potential around the oxygen atoms of the carboxyl group and the nitrogen atom of the cyano group, indicating their susceptibility to electrophilic attack and their ability to act as hydrogen bond acceptors. A region of positive potential is expected around the acidic proton of the carboxyl group, highlighting its propensity to be donated.

Visualization of Computational Workflows and Molecular Properties

Visual representations are essential for conveying complex information in a clear and concise manner.

Figure 1: A generalized workflow for the theoretical analysis of this compound.

References

- 1. This compound | 1214379-33-5 | PYB37933 [biosynth.com]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Vibrational spectra, NLO analysis, and HOMO-LUMO studies of 2-chloro-6-fluorobenzoic acid and 3,4-dichlorobenzoic acid by density functional method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. 3-Cyano-4-fluorobenzoic acid | C8H4FNO2 | CID 2773932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

2-Cyano-3-fluorobenzoic Acid: A Versatile Scaffolding Asset in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Overview